
4-Pyridinamine, 3-(1-naphthalenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(naphthalen-1-ylmethoxy)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a naphthalene moiety attached to a pyridine ring via a methoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 1-(chloromethyl)naphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 3-(naphthalen-1-ylmethoxy)pyridin-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(naphthalen-1-ylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethoxy-pyridine-4-carboxylic acid.
Reduction: Formation of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine.
科学的研究の応用
3-(naphthalen-1-ylmethoxy)pyridin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Studied for its potential pharmacological properties, including its role as an inhibitor in enzyme assays.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
作用機序
The mechanism of action of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a pyridine core and are known for their biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal applications.
Uniqueness
3-(naphthalen-1-ylmethoxy)pyridin-4-amine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in scientific research and industry.
特性
CAS番号 |
642084-35-3 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
3-(naphthalen-1-ylmethoxy)pyridin-4-amine |
InChI |
InChI=1S/C16H14N2O/c17-15-8-9-18-10-16(15)19-11-13-6-3-5-12-4-1-2-7-14(12)13/h1-10H,11H2,(H2,17,18) |
InChIキー |
IQVNFLWUHSGWSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=CN=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


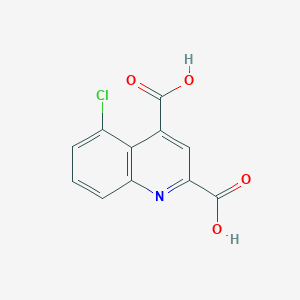
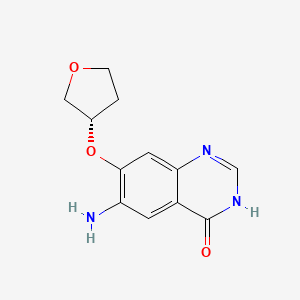

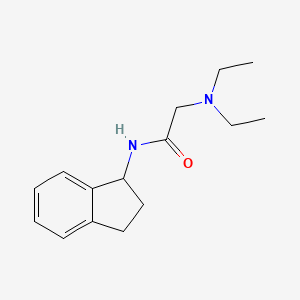
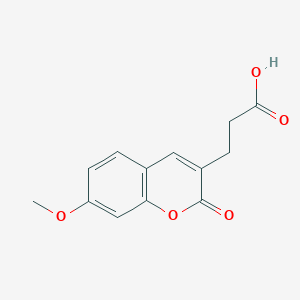
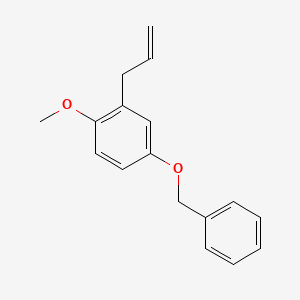
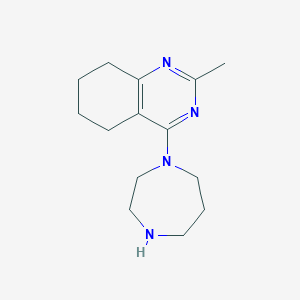
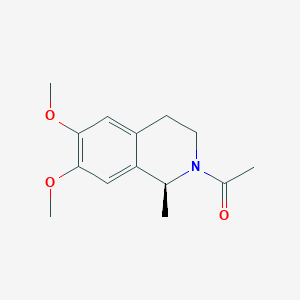
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
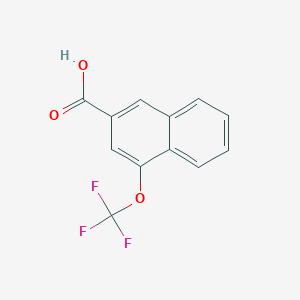
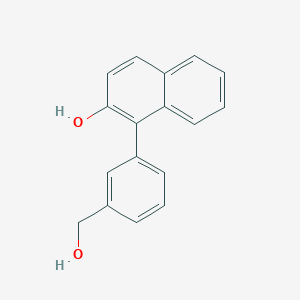
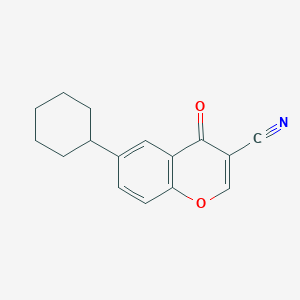

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)
